Benzyl N-(2-hydroxyethyl)carbamate
Description
Research Significance of Carbamate (B1207046) Chemical Scaffolds
The carbamate group, characterized by a carbonyl group flanked by an ether and an amine linkage, is a structural motif of considerable importance in modern drug discovery and medicinal chemistry. nih.gov Carbamates are widely recognized for their chemical and proteolytic stability and their ability to permeate cell membranes, in part because they can act as a surrogate for the peptide bond. acs.org This resemblance to a peptide bond, combined with enhanced stability, makes carbamates a valuable component in the design of peptidomimetics and other biologically active molecules. acs.org
The versatility of the carbamate scaffold allows for fine-tuning of a molecule's biological and pharmacokinetic properties by modifying the substituents on the amino and carboxyl ends. nih.gov This has led to the incorporation of carbamate moieties into a wide array of therapeutic agents approved for treating conditions such as cancer, epilepsy, and various infections. nih.gov Beyond their role within a final drug molecule, carbamates are extensively used as protecting groups for amines in organic synthesis, a crucial strategy in the construction of complex molecules. acs.org The stability of the carbamate group can be modulated to allow for its removal under specific conditions, providing a reliable method for unmasking a reactive amine at a desired point in a synthetic sequence. acs.org
Historical Trajectories of Benzyl (B1604629) N-(2-hydroxyethyl)carbamate Investigation
The investigation of carbamates as biologically active compounds began with the isolation of physostigmine, a natural methyl carbamate, in 1864. nih.gov However, the broader utility of synthetic carbamates in research and industry gained momentum much later. The specific compound, Benzyl N-(2-hydroxyethyl)carbamate, emerged from the rich history of organic synthesis, particularly from the development of amine-protecting group strategies. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, is a foundational technology in this field.
The synthesis of this compound itself is a direct application of this protection chemistry, typically involving the reaction of an ethanolamine (B43304) derivative with a benzyl chloroformate-type reagent. Its investigation has been driven by its utility as a bifunctional building block. The molecule contains a stable, Cbz-protected amine and a reactive primary alcohol. This "orthogonal" arrangement allows chemists to perform chemical transformations on the hydroxyl group while the amine remains unreactive, and then, in a subsequent step, to deprotect the amine for further functionalization. This strategic value has made it a useful, albeit specialized, intermediate in the synthesis of more complex molecules rather than a primary subject of historical investigation for its own biological activity.
Contemporary Research Landscape and Emergent Research Avenues
In the current research landscape, this compound is valued primarily as a versatile synthetic intermediate. Its structure, which combines a hydrophilic hydroxyethyl (B10761427) group with a hydrophobic benzyl group, makes it a useful component in both organic and polymer chemistry.
Detailed research findings have highlighted its role as a critical precursor in the synthesis of various target molecules. For example, it serves as an intermediate in the creation of alkynylaryladenines, which are investigated as agonists for the A2A adenosine (B11128) receptor. Furthermore, derivatives of the core structure have been explored for potential antibacterial properties. A significant area of application is in the synthesis of more complex heterocyclic intermediates for medicinal chemistry. A notable example is its use in preparing benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. mdpi.comscilit.com This thiazole (B1198619) derivative is itself a highly valuable building block for drug discovery, as the 2-amino-thiazol-4-yl-ethyl substructure is found in several classes of clinically important drugs. mdpi.com
Emergent research avenues are likely to continue leveraging the compound's bifunctional nature. Its application as a precursor for specialized biomolecules, including components of protective antibodies and bioceramic materials, is an area of active study. digitellinc.com The ability to selectively modify either the hydroxyl or the protected amine function makes it a prime candidate for use in fragment-based drug discovery and combinatorial chemistry, where rapid generation of molecular diversity is key. Future investigations may explore its incorporation into novel polymers or as a key fragment for the total synthesis of complex natural products.
Summary of Research Applications
| Research Application Area | Specific Use of this compound |
| Medicinal Chemistry | Intermediate for A2A adenosine receptor agonists. |
| Heterocyclic Synthesis | Precursor to benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, a key building block. mdpi.comscilit.com |
| Materials Science | Precursor for the synthesis of bioceramic materials. digitellinc.com |
| Biomolecule Synthesis | Used as a building block in the synthesis of protective antibodies. digitellinc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGINAGERRNGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299690 | |
| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77987-49-6 | |
| Record name | 77987-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-hydroxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways of Benzyl N 2 Hydroxyethyl Carbamate
Established Synthetic Routes to Benzyl (B1604629) N-(2-hydroxyethyl)carbamate
The synthesis of Benzyl N-(2-hydroxyethyl)carbamate is a critical process, establishing the foundation for its subsequent applications.
A primary and well-established method for synthesizing carbamates involves the use of benzyl chloroformate. The synthesis of this compound is achieved through the reaction of benzyl chloroformate with 2-aminoethanol (ethanolamine). This reaction is analogous to the synthesis of benzyl carbamate (B1207046), where benzyl chloroformate is reacted with ammonia. chemicalbook.comorgsyn.org In a similar vein, the preparation of carbobenzoxy derivatives of amino acids, such as glycine, involves reacting the amino acid with benzyl chloroformate under basic conditions, typically in the presence of sodium hydroxide. orgsyn.org This chloroformate-mediated approach provides a direct and efficient pathway to the target carbamate.
Another related synthetic strategy involves the reaction between N-(Benzyloxycarbonyloxy)succinimide and an amino alcohol like 3-Amino-1-propanol to create a similar carbamate structure. digitellinc.com This highlights a common theme of using an activated benzyl carbonate species to react with an amine.
The underlying reaction mechanism for the chloroformate-mediated synthesis is a nucleophilic acyl substitution. The amino group of ethanolamine (B43304) acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the stable carbamate linkage.
Characterization of the resulting this compound is crucial to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are standard for structural elucidation. digitellinc.com For instance, in the synthesis of a related thiazole (B1198619) derivative, both 1H and 13C NMR were used to confirm the structure, identifying characteristic signals for the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms. mdpi.com First-principles studies on analogous syntheses have been employed to analyze the reaction potential energy surface and kinetics. digitellinc.com These theoretical studies can reveal factors governing reaction selectivity, with findings suggesting that three-body structural stability can be a determining factor. digitellinc.com
While traditional laboratory-scale syntheses are well-documented, the development of efficient and scalable methods is important for industrial and large-scale academic applications. Traditional synthesis routes can sometimes be hampered by low efficiency and high costs. digitellinc.com The synthesis of benzyl chloroformate itself, a key starting material, involves the reaction of benzyl alcohol with phosgene (B1210022), a hazardous substance requiring careful handling in a scalable process. orgsyn.org Research into scalable syntheses often focuses on optimizing reaction conditions, minimizing hazardous reagents, and improving yield and purity to make the process more economically viable and environmentally benign. For example, in the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol, a specific catalyst was used to achieve a high yield of 99.00% in a 10-liter reactor, demonstrating a scalable process. chemicalbook.com
Structure Reactivity Relationships and Mechanistic Investigations of Benzyl N 2 Hydroxyethyl Carbamate
Conformational Analysis and Amide Resonance in the Carbamate (B1207046) Moiety
Three primary resonance structures contribute to the stability of the carbamate moiety, illustrating the electron distribution within the functional group. nih.gov This delocalization makes the carbamate group more than just a simple ester and amide linkage; it is a unique functional entity with distinct properties. The resonance is generally considered to be about 3-4 kcal/mol weaker in carbamates compared to analogous amides, a difference attributed to the electronic influence of the adjacent ester oxygen atom. nih.govresearchgate.net
Experimental and Theoretical Elucidation of C-N Bond Rotational Barriers
The partial double bond character of the C–N bond due to amide resonance creates a significant energy barrier to rotation around this bond. nih.gov This rotational barrier has been extensively studied through both experimental techniques, such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical computational methods. nih.govnih.govnd.edu
For typical N-alkylcarbamates, the rotational barrier is approximately 16 kcal/mol. nih.govacs.org However, this value is sensitive to the electronic nature of the substituents on the nitrogen and oxygen atoms. For instance, replacing the N-alkyl group with an N-phenyl group lowers the barrier to about 12.5 kcal/mol. nih.govacs.org Further substitution on the aryl ring with electron-withdrawing groups decreases the barrier, while electron-donating groups increase it. nd.edu This is because electron-withdrawing groups reduce the electron density on the nitrogen, diminishing the C-N double bond character and facilitating rotation. acs.org
The following table presents theoretically calculated and experimentally determined rotational barriers for a series of related carbamate compounds, illustrating the impact of substitution on the energy required for C-N bond rotation.
| Compound/Carbamate Type | Method | Rotational Barrier (ΔG‡, kcal/mol) | Reference |
| N-alkylcarbamate (general) | Experimental | ~16 | nih.govacs.org |
| N-phenylcarbamate (general) | Experimental | 12.5 | nih.govacs.org |
| tert-Butyl N-methyl-N-(4-methoxyphenyl)carbamate | Experimental (NMR) | 12.1 | nd.edu |
| tert-Butyl N-methyl-N-phenylcarbamate | Experimental (NMR) | 11.6 | nd.edu |
| tert-Butyl N-methyl-N-(4-chlorophenyl)carbamate | Experimental (NMR) | 11.2 | nd.edu |
| tert-Butyl N-methyl-N-(3,5-dichlorophenyl)carbamate | Experimental (NMR) | 10.7 | nd.edu |
| tert-Butyl N-methyl-N-(4-nitrophenyl)carbamate | Experimental (NMR) | 10.3 | nd.edu |
| N-(2-pyridyl)carbamate derivative | Experimental (NMR) | 10.2 | nd.edu |
This table is generated based on data reported for various carbamate structures to illustrate general trends.
Syn and Anti Conformations and Their Energetic Implications
Rotation around the C-O ester bond in the carbamate group of Benzyl (B1604629) N-(2-hydroxyethyl)carbamate leads to two primary planar conformations: syn and anti. nih.gov These terms describe the relative orientation of the substituents attached to the carbamate linkage. In the context of Benzyl N-(2-hydroxyethyl)carbamate, this refers to the arrangement around the O-C(O) bond, where the benzyl group and the nitrogen substituent can be on the same side (syn) or on opposite sides (anti) of the C-O bond.
Unlike amides, which often show a strong preference for the trans (analogous to anti) conformation, carbamates exhibit a more nuanced behavior. Generally, the anti rotamer is favored, but the energy difference between the two conformers is often small, typically in the range of 1.0–1.5 kcal/mol. nih.gov This preference for the anti form is attributed to minimizing steric and electrostatic repulsions. nih.gov However, in many derivatives, this energy gap can be close to zero, leading to a mixture of both syn and anti isomers in solution. nih.gov In some specific cases, intramolecular interactions can even favor the syn conformation. nd.edu The relative stability of these conformers is crucial as it can influence molecular recognition and reactivity.
| Conformer | Relative Orientation | General Energetic Preference |
| Anti | Substituents on opposite sides of the C-O bond | Generally more stable (by 1.0-1.5 kcal/mol) |
| Syn | Substituents on the same side of the C-O bond | Generally less stable |
This table describes the general conformational preferences for carbamates.
Reactivity Profiles and Chemical Transformations
The reactivity of this compound is governed by the interplay of its three main components: the carbamate core, the N-(2-hydroxyethyl) group, and the O-benzyl group.
Nucleophilic and Electrophilic Reactivity of the Carbamate
The carbamate moiety in this compound possesses both nucleophilic and electrophilic centers.
Nucleophilic Character : The nitrogen atom, despite its lone pair involvement in resonance, retains some nucleophilic character and can participate in reactions such as alkylation or acylation, particularly after deprotonation. The oxygen of the terminal hydroxyl group on the N-ethyl substituent is also a primary nucleophilic site, capable of undergoing reactions typical of alcohols.
Electrophilic Character : The carbonyl carbon is a key electrophilic site. The resonance delocalization and the electronegativity of the two oxygen atoms and the nitrogen atom create a partial positive charge on this carbon, making it susceptible to attack by nucleophiles. The presence of the ester oxygen makes the carbamate carbonyl more electrophilic than the carbonyl of a corresponding amide. researchgate.net
The compound can undergo a variety of chemical transformations, including oxidation of the hydroxyl group to an aldehyde or carboxylic acid, and reduction of the carbamate. It can also participate in condensation reactions, for example, with aldehydes like glyoxal (B1671930) under acidic conditions. mdpi.com
Mechanisms of Carbamate Moiety Cleavage
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, and its cleavage from the carbamate is a fundamental transformation. wikipedia.orgmasterorganicchemistry.com The cleavage of the benzyl-oxygen bond in this compound can be achieved through several mechanisms:
Hydrogenolysis : This is the most common method for Cbz group removal. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The reaction proceeds via catalytic hydrogenation, which cleaves the benzylic C-O bond to release the unprotected amine, toluene, and carbon dioxide. masterorganicchemistry.com
Acid-Catalyzed Cleavage : Strong acids, including Lewis acids, can be used to cleave the carbamate group. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable benzyl cation or its equivalent, leading to the formation of a carbamic acid intermediate which readily decarboxylates to the free amine.
Hydrolysis : Under strongly acidic or basic conditions, the carbamate ester can be hydrolyzed, although this method is often less selective than hydrogenolysis. mdpi.com
Exploration of Isomeric Structures and Their Reactivity Profiles
The reactivity of carbamates can be significantly altered by changes in their isomeric structure. Comparing this compound to its isomers reveals key structure-reactivity relationships.
N-Substituted Isomers : An important isomeric variation is substitution on the carbamate nitrogen. For example, Benzyl (2-hydroxyethyl)(methyl)carbamate is a tertiary carbamate. digitellinc.comsigmaaldrich.com The replacement of the N-H proton with a methyl group removes its ability to act as a hydrogen bond donor and alters its nucleophilicity. This change can significantly impact its role in reaction mechanisms and intermolecular interactions.
Positional Isomers of the Side Chain : An isomer such as Benzyl (2-oxopropyl)carbamate features a ketone instead of a primary alcohol on the side chain. drugbank.com This dramatically changes the reactivity. The hydroxyl group's nucleophilicity and its ability to undergo oxidation are replaced by the electrophilic carbonyl carbon of the ketone and the acidity of the adjacent α-protons.
Parent Carbamate : The parent compound, Benzyl carbamate , lacks the 2-hydroxyethyl substituent. nih.gov Its reactivity is primarily that of the Cbz-protected ammonia. It serves as a baseline for understanding the influence of the N-substituent on the properties and reactions of the carbamate. wikipedia.org
The table below summarizes these isomers and the primary reactivity differences compared to the title compound.
| Compound Name | Structural Difference from Title Compound | Key Reactivity Difference |
| Benzyl (2-hydroxyethyl)(methyl)carbamate | Methyl group on nitrogen (tertiary carbamate) | Lacks N-H proton; cannot act as H-bond donor; altered nucleophilicity. |
| Benzyl (2-oxopropyl)carbamate | 2-oxopropyl group instead of 2-hydroxyethyl | Contains an electrophilic ketone carbonyl; has acidic α-protons. |
| Benzyl carbamate | Lacks the N-(2-hydroxyethyl) group (primary carbamate) | Acts as a protected form of ammonia; lacks the nucleophilic hydroxyl group. |
Intermolecular Interactions and Crystal Packing Principles
The solid-state architecture of this compound would be significantly influenced by the interplay of various non-covalent interactions. The principles governing its crystal packing are expected to be a combination of strong hydrogen bonds and weaker van der Waals forces.
Intra- and Intermolecular Hydrogen Bonding Networks
The key to understanding the crystal structure of this compound lies in its capacity to form extensive hydrogen bond networks. The hydroxyl group is a potent hydrogen bond donor, while the oxygen of the carbonyl group and the nitrogen of the carbamate are potential acceptors. The carbamate N-H group can also act as a hydrogen bond donor.
Influence of Molecular Conformation on Solid-State Architecture
The conformation of the this compound molecule, particularly the torsion angles around the flexible bonds, would play a critical role in determining the final three-dimensional packing. The relative orientation of the benzyl ring, the carbamate group, and the hydroxyethyl (B10761427) side chain will affect how efficiently the molecules can pack and form hydrogen bonds.
Biological Activity and Molecular Mechanisms of Action of Benzyl N 2 Hydroxyethyl Carbamate
Broad Spectrum Biological Activity Profiling of the Compound and its Derivatives
The unique structural combination of a hydrophilic hydroxyethyl (B10761427) group and a hydrophobic benzyl (B1604629) group makes Benzyl N-(2-hydroxyethyl)carbamate and its derivatives versatile in various biological applications.
While specific studies on the antimicrobial properties of this compound are not extensively documented, research on related carbamate (B1207046) derivatives provides insight into their potential in this area. For instance, carbamic esters of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione have demonstrated significant in vitro activity against Gram-positive bacteria and dermatophytes. nih.gov These findings suggest that the carbamate moiety can be a critical component in the design of new antimicrobial agents. The structure-activity relationship studies indicated that these carbamate derivatives were often more effective than their benzisothiazolone counterparts. nih.gov
Table 1: Antimicrobial Activity of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione Carbamic Esters
| Microorganism Type | Activity Level | MIC Range (µg/mL) |
|---|---|---|
| Gram-positive bacteria | Marked inhibition | 1.25 - 10 |
| Dermatophytes | Strong antifungal activity | 0.7 - 12 |
Data sourced from a study on carbamic esters of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione. nih.gov
The anti-inflammatory potential of carbamate-containing compounds is an active area of research. For example, 8-benzylaminoxanthines, which have a structural resemblance to carbamates, have shown anti-inflammatory activity in both in vitro and in vivo models. nih.gov Specifically, compounds within this class demonstrated inhibitory effects in carrageenan- and formalin-induced inflammation in mice. nih.gov Although direct studies on this compound are limited, the known anti-inflammatory properties of related structures suggest its potential for similar activities.
The National Cancer Institute's (NCI) 60-human tumor cell line screen is a pivotal tool for identifying novel anticancer agents. nih.govnih.gov While specific NCI60 data for this compound is not publicly available, the screening of numerous compounds has been instrumental in cancer drug discovery. nih.gov The NCI60 screen provides a "fingerprint" of a compound's activity across 60 different human cancer cell lines, offering insights into its potential mechanisms of action. nih.gov Carbamate derivatives have been a subject of interest in anticancer research. For instance, some carbamates have been investigated for their ability to inhibit enzymes like cathepsin S, which is implicated in cancer progression.
Molecular Interactions and Target Elucidation
The biological effects of this compound are rooted in its molecular interactions with various biological targets.
Carbamates are well-known modulators of enzyme activity, most notably as inhibitors of acetylcholinesterase, an enzyme critical for nerve function. wikipedia.org This inhibitory action is achieved through the carbamylation of a serine residue in the enzyme's active site. nih.gov This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine. wikipedia.orgnih.gov Beyond acetylcholinesterase, carbamates have been shown to interact with other enzymes. For example, they can inhibit fatty acid amide hydrolase (FAAH) through a similar mechanism of covalent modification. nih.gov Carbamates can also interact with various receptors, influencing their activity. carewellpharma.in For instance, certain carbamate derivatives act as agonists for A2A adenosine (B11128) receptors.
Based on the known activities of carbamates and related structures, several mechanisms can be proposed for the biological actions of this compound. Its potential to inhibit enzymes like cathepsin S suggests a role in modulating pathological processes such as inflammation and cancer. Furthermore, its ability to act as an agonist for A2A adenosine receptors points towards potential applications in metabolic disorders. The antimicrobial activity observed in related carbamate esters suggests that this compound may also function by disrupting microbial cell processes. nih.gov The versatility of the carbamate functional group allows for a wide range of interactions with biological targets, making this compound a compound of significant interest for further investigation.
Cyclization-Activated Prodrug Concepts and this compound Derivatives
The design of cyclization-activated prodrugs is a sophisticated strategy in medicinal chemistry to enhance drug delivery and targeting. This approach involves creating a stable, inactive precursor of a drug that undergoes an intramolecular cyclization reaction under specific physiological conditions to release the active therapeutic agent. Carbamate derivatives, including those of this compound, are prime candidates for this strategy.
These prodrugs are engineered to be stable at certain pH levels, for instance, in acidic environments, but become activated through an apparent specific base-catalyzed cyclization at higher pH values, such as those found in plasma (pH 7.4). mdpi.com The activation process is initiated by a nucleophilic attack from a proximate functional group within the molecule. In the case of derivatives of this compound, the hydroxyl group of the hydroxyethyl side chain can act as the intramolecular nucleophile.
This nucleophilic attack targets the electrophilic carbamate carbonyl carbon, leading to the formation of a cyclic intermediate. nih.gov The subsequent collapse of this tetrahedral intermediate results in the cleavage of the bond linking the drug molecule, releasing it in its active form, and the formation of a stable cyclic byproduct, such as an oxazolidinone. mdpi.comnih.gov A critical aspect of this design is that the drug release is not dependent on enzymatic cleavage but rather on a predictable intramolecular chemical reaction, which can be finely tuned by modifying the structure of the prodrug. nih.gov
The rate of this cyclization and subsequent drug release can be modulated by several factors, including the pKa of the leaving group (the drug) and the nature of the substituents on the carbamate structure. mdpi.com For example, studies on related carbamate prodrugs have shown a change in the rate-limiting step of the cyclization mechanism depending on the leaving group's ability. nih.gov This allows for the precise design of prodrugs with specific release kinetics under physiological conditions.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies focus on understanding how modifications to different parts of the molecule influence its biological efficacy.
Impact of Benzyl Group Modifications on Biological Efficacy
The benzyl group in this compound and its derivatives plays a significant role in their interaction with biological targets. While the benzyl group itself can act as a protecting group in synthetic chemistry, its modification in biologically active derivatives is a key strategy for modulating efficacy and selectivity.
In related classes of compounds, such as N-benzyl phenethylamines, substitution on the benzyl ring has been shown to have a profound impact on receptor binding and functional activity. For instance, N-(2-hydroxybenzyl) substituted compounds have demonstrated high functional potency and selectivity at the 5-HT₂A receptor. nih.gov This suggests that the introduction of a hydroxyl group at the ortho position of the benzyl ring can lead to favorable interactions with the target protein. In contrast, N-(2-fluorobenzyl) substitutions generally result in inferior affinity, efficacy, and selectivity. nih.gov
The following table summarizes the observed effects of benzyl group modifications on the biological activity of N-benzyl phenethylamine (B48288) analogs, providing insights into potential strategies for modifying this compound derivatives. nih.gov
| N-Benzyl Substitution | Effect on 5-HT₂A Receptor Activity | Selectivity |
| N-(2-hydroxybenzyl) | Highest functional potency (EC₅₀ of 0.074 nM for one analog) | >400-fold selectivity |
| N-(2-methoxybenzyl) | Less active | Less selective |
| N-(2,3-methylenedioxybenzyl) | Generally less potent | - |
| N-(2-fluorobenzyl) | Inferior affinity and efficacy | Lower selectivity |
Data derived from studies on N-benzyl phenethylamines. nih.gov
These findings indicate that the electronic and steric properties of the substituents on the benzyl group are critical determinants of biological activity. The presence and position of hydrogen-bond donors and acceptors can significantly influence the binding affinity and functional response of the molecule.
Role of the Hydroxyethyl Side Chain in Activity Optimization
The hydroxyethyl side chain is a key functional component of this compound, contributing significantly to its chemical properties and potential for biological applications. The terminal hydroxyl group enhances the hydrophilicity of the molecule, which can improve water solubility—a crucial factor for drug development.
Beyond its influence on physicochemical properties, the hydroxyethyl moiety serves as a versatile chemical handle for further derivatization. mdpi.comscilit.com The hydroxyl group can be transformed to facilitate nucleophilic substitution, enabling the straightforward construction of more complex and potentially more potent bioactive molecules. mdpi.comscilit.com This allows medicinal chemists to attach various other functional groups or molecular scaffolds to optimize target binding, modulate pharmacokinetic properties, or introduce additional functionalities.
In the context of prodrugs, as discussed previously, the hydroxyl group is essential for the cyclization-activation mechanism, acting as the intramolecular nucleophile that initiates the drug release process. nih.gov The flexibility of the hydroxyethyl chain also allows it to adopt different conformations, which can be important for positioning the hydroxyl group correctly for cyclization or for optimal interaction with a biological target. mdpi.com
Metabolic Lability and Structure-Metabolism Relationships
Studies on related carbamate prodrugs have shown that they can be enzymatically transformed into potent electrophilic intermediates, such as isocyanates. However, for 2-hydroxycarbamates like this compound derivatives, the proximity of the hydroxyl group to the isocyanate group can enforce a rapid, non-enzymatic cyclization reaction. nih.gov This intramolecular cyclization is a key feature that can prevent the potentially toxic electrophilic intermediate from reacting with other biological macromolecules. nih.gov
The relationship between structure and metabolism is also evident in how modifications to the molecule can influence its susceptibility to metabolic enzymes. For example, incorporating heterocyclic structures, such as a thiazole (B1198619) ring, into the molecule can be a strategy to tune metabolic stability. mdpi.com The nature and position of substituents on both the benzyl group and the side chain can either shield the carbamate from enzymatic attack or alter the electronic properties of the molecule, thereby influencing its rate of metabolic conversion and the subsequent cyclization-elimination reaction. nih.gov
Advanced Applications and Functionalization of Benzyl N 2 Hydroxyethyl Carbamate
Integration in Medicinal Chemistry and Rational Drug Design
The structure of Benzyl (B1604629) N-(2-hydroxyethyl)carbamate, which combines a hydrophilic hydroxyethyl (B10761427) group with a hydrophobic benzyl group, is highly valuable in the design of new drugs. Its utility as a protected form of ethanolamine (B43304) allows for selective chemical modifications, crucial for constructing complex bioactive molecules. mdpi.com
Benzyl N-(2-hydroxyethyl)carbamate as a Peptide Bond Surrogate
In the field of peptidomimetics, there is a constant search for structures that can mimic a peptide bond while offering improved stability against enzymatic degradation. The carbamate (B1207046) linkage within this compound serves as an effective peptide bond isostere. This substitution increases the metabolic stability of a potential drug candidate by removing the amide bond that is susceptible to cleavage by proteases. The compound's common synonym, Z-Glycinol, highlights its relationship to the amino acid glycine, further indicating its role as a building block in peptide-like structures. nih.gov The incorporation of this carbamate moiety can thus enhance the pharmacokinetic properties of a therapeutic peptide. mdpi.com
Design and Synthesis of Novel Therapeutic Agents
This compound is a key intermediate in the synthesis of a variety of potent and selective therapeutic agents. Its adaptable structure allows it to be a starting point for creating diverse molecular libraries for drug discovery. mdpi.com
Key research findings include:
A2A Adenosine (B11128) Receptor Agonists: The compound, also known as N-(Benzyloxycarbonyl)ethanolamine, is utilized as an intermediate in the preparation of alkynylaryladenines. These molecules act as agonists for the A2A adenosine receptor, which plays a role in modulating hepatic glucose production, making them relevant for diabetes research. chemicalbook.com
Cathepsin S Inhibitors: It is also employed in the synthesis of functionalized N-arylaminoethyl amides, which have been identified as noncovalent inhibitors of Cathepsin S, an enzyme implicated in immune and inflammatory disorders. chemicalbook.com
Antibacterial Agents: Derivatives of this compound have been explored for their potential antibacterial activity against Gram-positive bacteria.
Heterocyclic Scaffolds: In a more complex application, the core structure is part of a versatile intermediate, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. mdpi.com This molecule, containing a thiazole (B1198619) ring, is crucial for developing new drugs due to the thiazole moiety's favorable interactions with biological targets. mdpi.com The Cbz-protected amine and the hydroxyethyl side chain allow for extensive chemical modifications to build complex, bioactive molecules. mdpi.com
| Therapeutic Target | Derived Compound Class | Role of this compound |
|---|---|---|
| A2A Adenosine Receptor | Alkynylaryladenines | Intermediate in synthesis. chemicalbook.com |
| Cathepsin S | N-arylaminoethyl amides | Intermediate in synthesis. chemicalbook.com |
| Gram-positive bacteria | Various derivatives | Core scaffold for antibacterial agents. |
| Various (using thiazole scaffold) | Thiazole-containing compounds | Key component of a larger, highly modifiable intermediate. mdpi.com |
Role in PROTAC and Bifunctional Linker Chemistry
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. This compound is categorized as a bifunctional crosslinker, making its core structure highly relevant for the design of these linkers. sigmaaldrich.com
The structural components of this compound are ideal for linker design:
The Carbamate Group: Provides a stable, yet potentially cleavable, linkage.
The Hydroxyl Group: Offers a convenient attachment point for connecting to either the target-binding ligand or the E3 ligase ligand, allowing for modular synthesis of PROTAC libraries.
The Benzyl Group: The benzyloxycarbonyl (Cbz) group is a well-established protecting group that can be removed to reveal a primary amine for further conjugation.
| Structural Feature | Function in Bifunctional Linkers | Advantage |
|---|---|---|
| Carbamate Moiety | Forms the core of the linker backbone. | Offers stability and potential for controlled cleavage. d-nb.info |
| Hydroxyethyl Group | Provides a reactive handle for conjugation. | Enables modular attachment of different ligands. mdpi.com |
| Benzyloxycarbonyl (Cbz) Group | Acts as a protecting group for the amine. | Allows for selective and orthogonal synthesis strategies. mdpi.com |
Exploration in Materials Science and Polymer Chemistry
The versatility of this compound extends beyond pharmaceuticals into the realm of advanced materials and polymer chemistry. Its bifunctional nature allows it to be incorporated into polymer chains or to act as a precursor for specialized materials.
Notable applications and research findings include:
Polymer Synthesis: The compound is used as a component in the synthesis of polyurethanes, a highly versatile class of polymers used in coatings, adhesives, and elastomers. smolecule.com Its di-functional nature (one carbamate and one hydroxyl group) allows it to act as a chain extender or cross-linking agent.
Bioceramic Precursors: Research has identified this compound and its derivatives as critical precursors for bioceramic materials. digitellinc.com These materials are of interest for biomedical applications such as bone grafts and tissue engineering scaffolds.
Dendrimer Synthesis: The related compound, Benzyl bis(2-hydroxyethyl)carbamate, which features two hydroxyethyl groups, is an effective building block for creating dendrimers. smolecule.com The stable carbamate linkers provide structural integrity in these highly branched macromolecules. smolecule.com
| Application Area | Specific Use | Reference |
|---|---|---|
| Polymer Chemistry | Component in polyurethane synthesis | smolecule.com |
| Biomaterials | Precursor for bioceramics | digitellinc.com |
| Macromolecular Chemistry | Building block for dendrimers (as a bis-hydroxyethyl derivative) | smolecule.com |
Analytical Methodologies for Research and Characterization of Benzyl N 2 Hydroxyethyl Carbamate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in confirming the identity and assessing the purity of Benzyl (B1604629) N-(2-hydroxyethyl)carbamate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure, functional groups, and molecular weight.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in Benzyl N-(2-hydroxyethyl)carbamate. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its bonds. Key absorptions include a broad peak for the O-H stretch of the alcohol, an N-H stretching band for the carbamate (B1207046), a strong absorption for the C=O (urethane carbonyl) group, and various C-H and C-O stretching frequencies.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | O-H Stretch (broad) | Alcohol (-OH) |
| 3350 - 3250 | N-H Stretch | Carbamate (-NH) |
| 3100 - 3000 | C-H Stretch (aromatic) | Benzyl Group |
| 3000 - 2850 | C-H Stretch (aliphatic) | Ethyl and Benzyl CH₂ |
| 1720 - 1680 | C=O Stretch (strong) | Carbamate (Urethane) |
| 1550 - 1500 | N-H Bend | Carbamate (-NH) |
| 1250 - 1200 | C-O Stretch | Carbamate Ester |
| 1100 - 1000 | C-O Stretch | Alcohol |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation, which can further support structural elucidation. The compound has a monoisotopic mass of approximately 195.09 Da. bldpharm.com In electrospray ionization (ESI), the molecule is expected to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. bldpharm.com The fragmentation pattern typically involves the characteristic loss of the benzyl group (as a tropylium (B1234903) ion at m/z 91) or cleavage at the carbamate linkage.
Interactive Table: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Description |
| [M]⁺ | 195.09 | Molecular Ion |
| [M+H]⁺ | 196.10 | Protonated Molecule |
| [M+Na]⁺ | 218.08 | Sodiated Molecule |
| [M+H-H₂O]⁺ | 178.09 | Loss of Water |
| C₇H₇⁺ | 91.05 | Tropylium Ion (from benzyl group) |
X-ray Crystallography for Precise Three-Dimensional Structure Determination
X-ray crystallography allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. While crystallographic data exists for more complex derivatives, a comprehensive search of the Cambridge Structural Database (CSD) and other literature did not yield a publicly available crystal structure for the specific compound this compound. mdpi.com Therefore, detailed analysis of its solid-state conformation and packing via this method is not possible based on current literature.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method is typically effective for a compound of this polarity. The benzyl group contains a strong chromophore, making UV detection a sensitive and straightforward choice. The method's parameters can be optimized to achieve a sharp, symmetrical peak with a stable retention time, allowing for accurate quantification of the compound and detection of any impurities.
Interactive Table: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase column provides good retention for the nonpolar benzyl group. |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient | A mixture of organic solvent and aqueous buffer allows for fine-tuning of retention time. |
| Detector | UV-Vis / PDA Detector | Strong absorbance by the phenyl ring allows for sensitive detection, typically at ~210-220 nm or ~254 nm. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |
Future Research Directions and Translational Perspectives for Benzyl N 2 Hydroxyethyl Carbamate
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards environmentally benign manufacturing processes, a trend that directly impacts the synthesis of compounds like Benzyl (B1604629) N-(2-hydroxyethyl)carbamate. chemistryjournals.net Future research will prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents. chemistryjournals.net
Key areas of development include:
Biocatalytic Methods: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Research into promiscuous esterases and acyltransferases has shown promise for the synthesis of carbamates in aqueous media, achieving high yields and simplifying purification processes. nih.gov Future work could focus on identifying or engineering specific enzymes for the efficient synthesis of Benzyl N-(2-hydroxyethyl)carbamate.
Flow Chemistry: Continuous flow processes present numerous advantages over batch synthesis, including enhanced safety, better scalability, and the ability to telescope reaction steps. nih.govbeilstein-journals.orgnih.gov The synthesis of carbamates has been successfully demonstrated in flow reactors, sometimes coupling chemical transformations with biocatalytic steps for impurity removal. nih.govnih.gov Applying these principles to the production of this compound could lead to more efficient and automated manufacturing. acs.org
Phosgene-Free Synthesis: Traditional carbamate (B1207046) synthesis often relied on highly toxic phosgene (B1210022) and its derivatives. researchgate.net Modern green chemistry approaches actively avoid these reagents. Alternative carbonyl sources, such as dimethyl carbonate or even carbon dioxide, are being explored. acs.orgresearchgate.netorganic-chemistry.org The direct utilization of CO2, a greenhouse gas, as a C1 feedstock is a particularly attractive green route for carbamate synthesis. nih.gov
Atom Economy and Waste Reduction: Green synthesis principles emphasize maximizing the incorporation of all materials used in the process into the final product (atom economy). chemistryjournals.net Methods like the Curtius rearrangement, which can be performed in one-pot procedures, offer high yields and are adaptable to green chemistry standards by minimizing intermediate isolation steps. nih.gov
Table 1: Comparison of Synthetic Methodologies for Carbamates
| Methodology | Advantages | Disadvantages | Relevance to Green Chemistry |
|---|---|---|---|
| Traditional (e.g., Phosgene) | Well-established, versatile. | Highly toxic reagents, hazardous byproducts. | Low |
| Biocatalysis | High selectivity, mild conditions, aqueous media. nih.gov | Enzyme stability and cost can be a factor. | High |
| Flow Chemistry | Improved safety, scalability, automation. nih.govacs.org | Higher initial equipment cost. | High |
| CO2 Utilization | Uses a renewable/waste feedstock, non-toxic. acs.orgnih.gov | Often requires catalysts and specific conditions. | Very High |
In-depth Mechanistic Studies of Biological Activities and Target Validation
While this compound is primarily known as a synthetic intermediate, the carbamate functional group is a crucial pharmacophore in many therapeutic agents. chemicalbook.comnih.govnih.gov Understanding its potential biological activities requires detailed mechanistic studies and rigorous target validation.
Future research in this area should focus on:
Mechanism of Action: The carbamate group can act as a peptide bond surrogate and is capable of forming key hydrogen bond interactions with biological targets. nih.govnih.gov Its semi-polar nature and conformational rigidity influence how a molecule binds to a receptor or enzyme active site. nih.govnih.gov Detailed studies, including X-ray crystallography of carbamate-protein complexes, are needed to elucidate these interactions.
Target Identification and Validation: To explore the therapeutic potential of derivatives, identifying their molecular targets is essential. This can be achieved through both chemical and genetic approaches. nih.gov Chemical proteomics can identify protein-binding partners, while genetic methods like gene knockout can confirm the physiological role of a potential target. nih.gov For instance, many carbamates are known inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: The hydroxyethyl (B10761427) group on this compound provides a convenient handle for creating a library of derivatives. mdpi.com By systematically modifying this part of the molecule and assessing the biological activity of the resulting compounds, researchers can build detailed SAR models. This information is critical for understanding which structural features are essential for activity and for designing more potent and selective compounds.
Exploration of Novel Therapeutic and Industrial Applications
The structural features of this compound make it a versatile platform for developing new molecules with diverse applications. chemicalbook.commdpi.com
Potential future applications include:
Therapeutic Agents: The carbamate moiety is present in drugs for a wide range of diseases. nih.gov Derivatives of this compound could be explored as:
Cholinesterase Inhibitors: Following the path of drugs like rivastigmine, new carbamate derivatives could be designed as agents for treating neurodegenerative diseases like Alzheimer's. nih.govijpsr.com
Antimicrobial Agents: Some carbamates exhibit antimicrobial properties, opening an avenue for the development of new antibiotics or antifungals. smolecule.com
Prodrugs: The carbamate linkage can be designed to be stable until it reaches its target, where it might be cleaved by specific enzymes to release an active amine or alcohol, a common strategy in prodrug design. nih.gov
Industrial Chemicals: Beyond medicine, carbamates are widely used in industry. nih.gov
Polymers and Materials: The bifunctional nature of the molecule (hydroxyl group and protected amine) makes it a potential monomer for the synthesis of polyurethanes or other novel polymers. The carbamate backbone itself is being investigated for creating functional, sequence-defined polymers. acs.org
Linkers in Synthesis: In complex chemical syntheses, such as the construction of dendrimers or for solid-phase synthesis, the compound could serve as a stable but cleavable linker. smolecule.com
Agrochemicals: Carbamates have a long history as pesticides. beyondpesticides.org While many older compounds are being phased out due to environmental concerns, research into new, more selective, and less persistent carbamate-based agrochemicals could be a viable path.
Computational Design and Predictive Modeling for Optimized Derivative Synthesis
Computational chemistry provides powerful tools to accelerate the design and synthesis of new molecules. scirp.org For this compound and its derivatives, these methods can predict properties and guide experimental work, saving time and resources.
Future research should leverage:
Molecular Modeling and Docking: Computational methods like Density Functional Theory (DFT) can be used to optimize the geometry of carbamate derivatives and calculate their electronic properties. scirp.org Molecular docking simulations can then predict how these derivatives will bind to specific biological targets, such as enzyme active sites, providing a rationale for observed biological activity and guiding the design of more potent inhibitors. researchgate.net
Predictive Synthesis: First-principles calculations can be used to model reaction pathways and potential energy surfaces. digitellinc.com This allows chemists to understand and predict reaction selectivity, helping to optimize reaction conditions to favor the desired product and minimize byproducts. digitellinc.com
Table 2: Application of Computational Methods in Carbamate Research
| Computational Technique | Application | Research Goal |
|---|---|---|
| Molecular Docking | Simulating the binding of a ligand to a protein target. researchgate.net | Propose binding models; predict binding affinity; guide design of enzyme inhibitors. |
| Density Functional Theory (DFT) | Calculating electronic structure and optimizing molecular geometry. scirp.org | Understand molecular properties; predict reactivity. |
| Reaction Pathway Modeling | Calculating potential energy surfaces for a chemical reaction. digitellinc.com | Analyze reaction mechanisms; predict product selectivity; optimize synthetic conditions. |
| Conformational Search | Generating and ranking the stability of different molecular shapes. acs.org | Understand structural preferences; design molecules with specific conformations. |
Integration into Advanced Chemical Technologies and Automation
The synthesis and screening of new chemical entities can be dramatically accelerated by integrating modern automation and chemical technologies. wikipedia.org
The future of research on this compound and its derivatives will likely involve:
Automated Synthesis Platforms: Robotic systems can perform chemical reactions in a high-throughput manner, allowing for the rapid creation of large libraries of derivatives for screening. wikipedia.org This is particularly useful for SAR studies, where many analogues of a lead compound need to be synthesized and tested.
Flow Chemistry Integration: As mentioned, continuous flow synthesis is a key technology for green and efficient chemical production. nih.gov Integrating automated synthesis platforms with flow reactors allows for on-demand production of compounds, streamlined multi-step syntheses, and the safe handling of reactive intermediates. nih.govacs.org
High-Throughput Screening (HTS): Once libraries of carbamate derivatives are synthesized, HTS technologies can be used to rapidly test them for biological activity against various targets. This combination of automated synthesis and screening enables a much faster cycle of designing, making, and testing new potential drugs or industrial chemicals.
Data Integration and AI: The large datasets generated from computational modeling, automated synthesis, and HTS can be analyzed using machine learning and artificial intelligence. These models can identify complex patterns in structure-activity relationships and predict the properties of new, unsynthesized compounds, further accelerating the discovery process.
By embracing these advanced technologies, the full potential of this compound as a scaffold for new materials and therapeutics can be explored with unprecedented efficiency and precision.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzyl N-(2-hydroxyethyl)carbamate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate formation between benzyl chloroformate and ethanolamine derivatives. A key step involves controlling stoichiometry and pH to minimize side reactions (e.g., over-alkylation). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity . For oxidation-sensitive intermediates, ruthenium tetraoxide-mediated oxidation (in situ generation using RuCl₃/NaIO₄/CeCl₃·7H₂O) is effective for introducing hydroxyl groups .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL provides bond parameters (e.g., C–O bond lengths: ~1.366–1.396 Å; O–H···N hydrogen bonds: ~2.8–3.06 Å) . ORTEP-III visualizes thermal ellipsoids and validates geometric constraints.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Despite limited hazard data (GHS classification: "No known hazards" ), standard precautions include:
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond angles, thermal parameters) be resolved during refinement?
- Methodological Answer : Discrepancies arise from disordered solvent molecules or twinning. Strategies include:
- Twinning Analysis : Use PLATON to detect twinning laws and refine using TWIN/BASF commands in SHELXL .
- Hydrogen Bonding : Validate O–H···N interactions (e.g., 2.8–3.06 Å) against geometric restraints .
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain H atoms using riding models .
Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The carbamate’s electrophilicity is influenced by:
- Steric Effects : Bulky benzyl groups reduce accessibility to the carbamate carbonyl.
- Electronic Effects : Electron-withdrawing substituents on the benzyl ring enhance carbonyl activation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways. Kinetic studies (e.g., NMR monitoring at 298 K) quantify rate constants .
Q. How can computational methods complement experimental data for predicting spectroscopic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict IR vibrational modes (e.g., C=O stretch: ~1700–1750 cm⁻¹) .
- NMR Prediction : Use GIAO (Gauge-Independent Atomic Orbital) methods for ¹H/¹³C chemical shifts. Discrepancies >0.5 ppm indicate conformational flexibility .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
